3-Aminopropyltriethoxysilane

描述

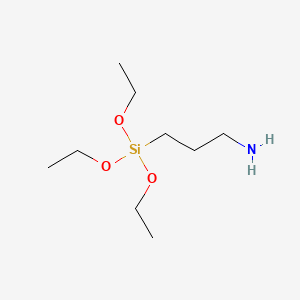

Structure

3D Structure

属性

IUPAC Name |

3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTZZXDRDKSJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29159-37-3 | |

| Record name | γ-Aminopropyltriethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29159-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027333 | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline] | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °C (closed cup) | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg) | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

919-30-2 | |

| Record name | (3-Aminopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S6UBW552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 °C | |

| Record name | 3-(Triethoxysilyl)propylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropyltriethoxysilane (APTES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyltriethoxysilane (APTES) is a versatile organosilicon compound widely utilized as a silane (B1218182) coupling agent in scientific research and industrial applications.[1][2] With the chemical formula C₉H₂₃NO₃Si, APTES is recognized for its bifunctional nature, possessing both organic and inorganic reactivity.[2] This dual functionality allows it to act as a molecular bridge between inorganic substrates (such as glass, metals, and silica) and organic materials like polymers or biological molecules.[1][2] Its common synonyms include (3-Aminopropyl)triethoxysilane and γ-aminopropyltriethoxysilane.[2][3] The molecule's unique structure, featuring a central silicon atom connected to three hydrolyzable ethoxy groups and a reactive aminopropyl group, is fundamental to its utility in surface modification, adhesion promotion, and bioconjugation.[1]

Core Chemical Structure

The structure of APTES is central to its function. It consists of a silicon atom at its core. This silicon atom is covalently bonded to three ethoxy (-OCH₂CH₃) groups and one aminopropyl (-CH₂CH₂CH₂NH₂) group. The ethoxy groups are susceptible to hydrolysis, which is the key to its ability to bond to inorganic surfaces, while the terminal primary amine on the propyl chain provides a reactive site for coupling with organic molecules.

Physicochemical and Quantitative Data

The physical and chemical properties of APTES are critical for its handling and application in various experimental protocols. A summary of these key properties is provided below.

| Property | Value |

| Chemical Formula | C₉H₂₃NO₃Si |

| Molecular Weight | 221.37 g/mol [2] |

| CAS Number | 919-30-2[2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | ~0.946 g/mL[2] |

| Boiling Point | 217 °C[2] |

| Melting Point | -70 °C[2] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[3] |

| InChIKey | WYTZZXDRDKSJID-UHFFFAOYSA-N[3] |

Mechanism of Action: Surface Modification

The primary application of APTES is the functionalization of surfaces, a process known as silanization. This process typically involves two key steps: hydrolysis and condensation.

-

Hydrolysis : In the presence of water, the three ethoxy groups of the APTES molecule hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This step is crucial and is often catalyzed by acid or base.

-

Condensation : The newly formed silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (e.g., glass, silica (B1680970), metal oxides). This reaction forms stable covalent siloxane bonds (Si-O-Substrate), effectively anchoring the APTES molecule to the surface. Additionally, the silanol groups of adjacent APTES molecules can condense with each other, leading to the formation of a cross-linked, self-assembled monolayer (SAM).[1]

This process results in a surface that is coated with upward-pointing aminopropyl groups, transforming the substrate's properties and presenting a chemically reactive amine-terminated surface for further functionalization.

Experimental Protocols and Considerations

While detailed, step-by-step experimental protocols are specific to individual research studies and beyond the scope of this guide, the general methodology for using APTES for surface silanization can be outlined.

General Protocol for Silanization of Glass or Silicon Surfaces:

-

Surface Cleaning and Hydroxylation : The substrate (e.g., glass slide, silicon wafer) must be thoroughly cleaned to remove organic contaminants. This is often achieved using piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment.[4] This step is critical as it not only cleans the surface but also generates hydroxyl (-OH) groups, which are necessary for the condensation reaction.

-

Silanization Reaction : The cleaned and hydroxylated substrate is immersed in a solution of APTES. The solvent is typically anhydrous, such as toluene (B28343) or ethanol, to control the hydrolysis reaction. The concentration of APTES and the reaction time can vary significantly depending on the desired surface coverage and application. The reaction is often carried out in an inert atmosphere to minimize uncontrolled polymerization of APTES in the solution due to atmospheric moisture.

-

Washing and Curing : Following the reaction, the substrate is extensively rinsed with the solvent to remove any non-covalently bound APTES molecules. A final curing step, often involving heating, is typically performed to promote the formation of stable covalent bonds and cross-linking within the silane layer.

Note for Researchers : The quality of the resulting APTES monolayer is highly dependent on reaction conditions, including water content, solvent choice, temperature, and reaction time. It has been observed that under certain conditions, APTES may not form a perfect monolayer "tripod structure" and can adsorb in ways that retain some ethoxy groups or form multilayers.[4] Therefore, careful optimization and surface characterization (e.g., via XPS, AFM, or contact angle measurements) are essential for reproducible results.

Applications in Research and Drug Development

The ability of APTES to modify surfaces has made it an invaluable tool in various scientific fields:

-

Biomaterial Engineering : APTES is used to functionalize the surfaces of implants and scaffolds to improve biocompatibility and promote cell adhesion. The terminal amine groups can be used to immobilize proteins, peptides, or other bioactive molecules.

-

Biosensors and Microarrays : Glass slides and other sensor substrates are frequently coated with APTES to create a surface capable of covalently immobilizing antibodies, DNA, or enzymes for diagnostic applications.[2]

-

Drug Delivery : Nanoparticles (e.g., silica, iron oxide) are often functionalized with APTES. The amine-terminated surface allows for the attachment of targeting ligands, drugs, and imaging agents, enabling the development of sophisticated drug delivery systems.

-

Chromatography : APTES is used to modify stationary phase materials, such as silica gel, for affinity chromatography applications.[2]

-

Adhesion Promotion : In materials science, it serves as an adhesion promoter in composites, coatings, and sealants, enhancing the bond between inorganic fillers and organic polymer matrices.[2]

References

An In-depth Technical Guide to 3-Aminopropyltriethoxysilane: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: 3-Aminopropyltriethoxysilane (APTES) is a versatile organosilane compound widely utilized across various scientific disciplines, including materials science, nanotechnology, and biotechnology. Its bifunctional nature, possessing both a reactive primary amine and hydrolyzable ethoxysilyl groups, allows it to act as a crucial coupling agent, facilitating the linkage between inorganic substrates and organic molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of APTES, detailed experimental protocols for its characterization and application, and visual representations of its key reaction mechanisms and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who employ APTES in their work.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental planning and execution.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | APTES, γ-Aminopropyltriethoxysilane | [2] |

| CAS Number | 919-30-2 | [2] |

| Molecular Formula | C₉H₂₃NO₃Si | [2] |

| Molecular Weight | 221.37 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 217 °C at 760 mmHg | [3] |

| Melting Point | -70 °C | |

| Density | 0.946 g/mL at 25 °C | [3] |

| Refractive Index | 1.420 - 1.422 at 20 °C | [4] |

| Flash Point | 93 °C (closed cup) | [3] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (with hydrolysis) | [4] |

| Ethanol (B145695) | Miscible | [6] |

| Methanol | Soluble | [7] |

| Toluene (B28343) | Miscible | [6] |

| Acetone (B3395972) | Miscible | [6] |

| Chloroform | Miscible | [6] |

| DMSO | Soluble | [7] |

Chemical Reactivity and Mechanisms

The utility of APTES stems from its dual reactivity. The ethoxysilyl groups undergo hydrolysis and condensation to form stable siloxane bonds with inorganic surfaces, while the primary amino group provides a reactive site for covalent attachment of organic molecules.

Hydrolysis and Condensation

In the presence of water, the ethoxy groups of APTES hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable covalent Si-O-Substrate bonds. Alternatively, they can self-condense with other silanol groups to form polysiloxane networks. This process is fundamental to its role as a surface modification agent.[4]

Reactivity of the Amino Group

The primary amino group (-NH₂) on the propyl chain is a versatile nucleophile that can react with a variety of electrophilic functional groups. This allows for the covalent immobilization of a wide range of molecules, including proteins, peptides, antibodies, and drugs.

The primary amine of APTES reacts with aldehydes, such as glutaraldehyde, to form a Schiff base (imine). This reaction is commonly used for cross-linking and bioconjugation. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration step.[8][9][10]

The primary amine of APTES can also react with epoxide rings in a nucleophilic ring-opening reaction. This is a common curing mechanism for epoxy resins, where APTES acts as a hardener and a coupling agent to improve adhesion to inorganic fillers.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of APTES and for its application in surface modification.

Determination of Physical Properties

Objective: To determine the equilibrium boiling point of this compound at atmospheric pressure.

Apparatus:

-

Round-bottom flask (100-250 mL)

-

Heating mantle

-

Reflux condenser

-

Calibrated thermometer (-10 to 300 °C)

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place 50 mL of this compound and a few boiling chips into the round-bottom flask.

-

Set up the apparatus for distillation with the reflux condenser in a vertical position.

-

Insert the thermometer through a stopper, ensuring the bulb is positioned in the vapor phase, just below the side arm of the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady reflux is observed and the temperature reading on the thermometer stabilizes. This is the boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Objective: To determine the density of this compound using a digital density meter.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatic bath to control the temperature of the measuring cell

-

Syringes for sample injection

Procedure:

-

Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).

-

Equilibrate the this compound sample to the measurement temperature.

-

Inject the sample into the measuring cell of the density meter, ensuring no air bubbles are present.

-

Allow the reading to stabilize.

-

Record the density value displayed by the instrument.

-

Clean the measuring cell thoroughly with appropriate solvents (e.g., ethanol, acetone) and dry it before the next measurement.

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Light source (if using an Abbe refractometer)

-

Dropper or pipette

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the temperature of the refractometer prisms to the desired measurement temperature (e.g., 20 °C) using the circulating water bath.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to equilibrate to the set temperature.

-

For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital refractometer, the reading will be displayed automatically.

-

Record the refractive index.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol) and a soft lens tissue after the measurement.

Surface Modification Protocols

Objective: To introduce primary amine groups onto the surface of silica nanoparticles using APTES.

Materials:

-

Silica nanoparticles

-

This compound (APTES)

-

Anhydrous toluene or ethanol

-

Inert gas (e.g., Nitrogen or Argon)

-

Centrifuge

-

Ultrasonicator

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Disperse a known amount of silica nanoparticles in anhydrous toluene or ethanol in a reaction vessel.

-

Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Under an inert atmosphere, add a solution of APTES in the same solvent to the nanoparticle suspension. The amount of APTES can be varied to control the surface density of amine groups.

-

Allow the reaction to proceed at room temperature or elevated temperature (e.g., 60-80 °C) with continuous stirring for a defined period (e.g., 2-24 hours).

-

After the reaction is complete, collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles by resuspending them in fresh solvent and centrifuging again. Repeat this washing step 2-3 times to remove unreacted APTES.

-

Dry the final product under vacuum to obtain amine-functionalized silica nanoparticles.

Objective: To prepare APTES-coated glass slides to enhance cell adhesion for cell culture and drug screening assays.

Materials:

-

Glass microscope slides or coverslips

-

This compound (APTES)

-

Acetone or ethanol (anhydrous)

-

Cleaning solution (e.g., Piranha solution - use with extreme caution, or plasma cleaner)

-

Coplin jars or slide staining dishes

-

Oven

Procedure:

-

Thoroughly clean the glass slides to ensure a high density of surface hydroxyl groups. This can be achieved by treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by oxygen plasma cleaning.

-

Prepare a 2% (v/v) solution of APTES in an anhydrous solvent such as acetone or ethanol in a Coplin jar.

-

Immerse the cleaned and dried glass slides in the APTES solution for 30-60 minutes at room temperature.

-

Remove the slides from the APTES solution and rinse them thoroughly with the same solvent to remove any physisorbed silane (B1218182).

-

Dry the slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the glass surface.

-

The APTES-coated slides are now ready for cell culture or further functionalization.

Applications in Drug Development

The unique properties of APTES make it a valuable tool in various aspects of drug development, from drug delivery systems to diagnostic biosensors.

Drug Delivery

APTES is frequently used to functionalize nanoparticles, such as magnetic nanoparticles or silica nanoparticles, for targeted drug delivery.[14][15][16] The amine groups on the surface of the APTES-coated nanoparticles can be used to conjugate targeting ligands (e.g., antibodies, peptides) and to load therapeutic agents.

Biosensors for Diagnostics

In the field of diagnostics, APTES is instrumental in the fabrication of biosensors.[5][17][18][19][20] It is used to create a stable monolayer on sensor surfaces (e.g., silicon oxide, gold), providing a reactive layer for the immobilization of biorecognition elements like antibodies or enzymes. This enables the sensitive and specific detection of disease biomarkers.

This compound is a cornerstone chemical for surface modification and bioconjugation due to its well-defined physical and chemical properties. This guide has provided a detailed overview of these properties, standardized protocols for their measurement, and insights into the reaction mechanisms that underpin its functionality. For researchers, scientists, and drug development professionals, a thorough understanding of APTES is essential for the successful design and implementation of novel materials, drug delivery systems, and diagnostic tools. The provided tables, protocols, and diagrams serve as a practical resource to facilitate the effective and reproducible use of this versatile silane coupling agent.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. store.astm.org [store.astm.org]

- 3. hanepoxy.net [hanepoxy.net]

- 4. researchgate.net [researchgate.net]

- 5. Review: this compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. researchgate.net [researchgate.net]

- 8. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 10. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 11. Epoxy - Wikipedia [en.wikipedia.org]

- 12. appliedpoleramic.com [appliedpoleramic.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. [PDF] Synthesis and Characterization of Fe3O4 Coated on APTES as Carriers for Morin-Anticancer Drug | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [scholarscommons.fgcu.edu]

- 19. s3.amazonaws.com [s3.amazonaws.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of APTES Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)triethoxysilane (APTES) is a versatile organosilane coupling agent widely employed in scientific research and industrial applications, particularly in the fields of materials science, biotechnology, and drug development. Its utility stems from its bifunctional nature, possessing a reactive triethoxysilyl group for covalent attachment to inorganic substrates and a terminal primary amine group for the subsequent immobilization of a wide range of molecules, including proteins, DNA, and drug-delivery nanoparticles. A thorough understanding of the fundamental mechanisms governing APTES hydrolysis and condensation is paramount for achieving controlled, reproducible, and stable surface functionalization. This technical guide provides a comprehensive overview of these core processes, detailing the reaction pathways, influencing factors, quantitative data, and experimental protocols for the successful application of APTES in research and development.

The Core Mechanism: A Two-Step Process

The surface modification with APTES is fundamentally a two-step process involving hydrolysis followed by condensation.[1] These reactions are often accompanied by a third phase, separation, where the reaction medium becomes heterogeneous with the formation of polymeric structures.[1]

Step 1: Hydrolysis of Ethoxy Groups

The initial and critical step in the silanization process is the hydrolysis of the ethoxy groups (-OCH₂CH₃) of the APTES molecule to form reactive silanol (B1196071) groups (-Si-OH).[2] This reaction is catalyzed by the presence of water and can be influenced by both acidic and basic conditions.[1] The extent of hydrolysis, meaning whether one, two, or all three ethoxy groups are hydrolyzed, is dependent on the water content in the reaction medium.[1] Inadequate water can lead to incomplete hydrolysis, affecting the subsequent condensation and the quality of the resulting silane (B1218182) layer.[1]

Step 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions in two primary ways:

-

Surface Binding: The silanol groups of hydrolyzed APTES molecules can react with hydroxyl groups (-OH) present on the surface of a substrate (e.g., silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Si).[1] This is the desired reaction for achieving a functionalized surface.

-

Self-Condensation (Polymerization): Hydrolyzed APTES molecules can also condense with each other, forming siloxane bonds between adjacent APTES molecules.[1] This self-condensation can lead to the formation of oligomers or polymers, which can result in the deposition of multilayers on the substrate surface.[3]

The amine group of APTES can also play a role in the reaction, potentially forming hydrogen bonds with surface silanol groups or catalyzing the hydrolysis and formation of siloxane bonds intramolecularly.[1]

Key Factors Influencing APTES Hydrolysis and Condensation

The outcome of the APTES silanization process is highly sensitive to a number of experimental parameters. Careful control of these factors is crucial for achieving the desired surface properties, such as monolayer formation, uniformity, and stability.

| Factor | Effect on Hydrolysis and Condensation |

| Water Content | Essential for hydrolysis of ethoxy groups to silanols. Insufficient water leads to incomplete hydrolysis. Excess water can lead to uncontrolled polymerization in solution.[1][3] |

| pH | Catalyzes both hydrolysis and condensation. Acidic conditions (pH 4.5-5.5) are often used to promote hydrolysis while minimizing self-condensation.[4] Basic conditions promote both hydrolysis and condensation.[1] |

| Temperature | Higher temperatures generally increase the reaction rate of both hydrolysis and condensation.[5] Pre-annealing the APTES solution at ~70°C can improve film quality.[5] |

| Solvent | Anhydrous solvents like toluene (B28343) are often used to control the extent of hydrolysis and minimize polymerization in the solution phase.[1][6] The choice of solvent can influence the resulting film morphology. |

| APTES Concentration | Higher concentrations can lead to the formation of thicker films and multilayers due to increased self-condensation.[1] |

| Reaction Time | Longer reaction times generally result in thicker films.[7] |

| Substrate Pre-treatment | Proper cleaning and hydroxylation of the substrate surface are critical for providing sufficient hydroxyl groups for covalent bond formation with APTES. |

Quantitative Data on APTES Film Properties

The properties of the resulting APTES layer can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained under different deposition conditions.

Table 1: Film Thickness of APTES Layers

| Deposition Method | Solvent | APTES Conc. | Time | Temp. (°C) | Thickness (Å) | Reference(s) |

| Solution Phase | Toluene | 2% (v/v) | 15 min | RT | 10 | [7] |

| Solution Phase | Toluene | 2% (v/v) | 1 h | RT | 17 | [7] |

| Solution Phase | Toluene | 2% (v/v) | 4 h | RT | 61 | [7] |

| Solution Phase | Toluene | 2% (v/v) | 24 h | RT | 144 | [7] |

| Solution Phase | Toluene | - | 1 h | 70 | 10 | [8] |

| Solution Phase | PBS (pH 7.2) | 2% (v/v) | 15 min | RT | 8 | [7] |

| Solution Phase | PBS (pH 7.2) | 2% (v/v) | 24 h | RT | 13 | [7] |

| Vapor Phase | - | - | - | >60 | 4-5 | [6][9] |

Table 2: Water Contact Angle (WCA) of APTES Films

| Deposition Method | Solvent | APTES Conc. | Time | Temp. (°C) | WCA (°) | Reference(s) |

| Solution Phase | Toluene | 2% | - | RT | 85 | [10] |

| Solution Phase | Toluene | 4% | - | RT | 55 | [10] |

| Solution Phase | Toluene | 6% | - | RT | 60 | [10] |

| Solution Phase | Toluene | 8% | - | RT | 80 | [10] |

| Vapor Phase | - | - | - | - | 40-45 | [9] |

Table 3: Surface Roughness of APTES Films

| Deposition Method | Solvent | APTES Conc. | Time | Temp. (°C) | Roughness (Å) | Reference(s) |

| Solution Phase | Toluene | - | 24 h | - | 270 | [8] |

| Vapor Phase | - | - | - | - | 2 | [6] |

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible APTES functionalization. The following sections provide methodologies for substrate preparation and both solution-phase and vapor-phase deposition.

Substrate Preparation (Silicon Wafer)

-

Cleaning:

-

Cut silicon wafers into the desired size.

-

Sonicate the wafers in acetone (B3395972) for 10 minutes.

-

Sonicate in a 1:1 (v/v) mixture of acetone and ethanol (B145695) for 10 minutes.

-

Rinse thoroughly with deionized (DI) water.

-

-

Hydroxylation (Piranha Solution - EXTREME CAUTION REQUIRED ):

-

Prepare a piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 (v/v) ratio in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned wafers in the piranha solution for at least 5 hours to clean and hydroxylate the surface.

-

Rinse the wafers exhaustively with DI water.

-

Dry the wafers in a stream of nitrogen gas.

-

Solution-Phase APTES Deposition

-

Solution Preparation:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

-

-

Deposition:

-

Place the cleaned and hydroxylated silicon wafers in the APTES solution.

-

Incubate for the desired time (e.g., 15 minutes to 24 hours) at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the APTES solution.

-

Sonicate the wafers twice in fresh anhydrous toluene for 10 minutes each to remove physisorbed APTES.

-

Dry the wafers with a stream of nitrogen gas.

-

For improved stability, cure the wafers in an oven at 110-120°C for 15-30 minutes.[1]

-

Vapor-Phase APTES Deposition

-

Apparatus Setup:

-

Place the cleaned and hydroxylated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.

-

Place a small, open container with a few drops of APTES inside the desiccator, ensuring it does not touch the substrates.

-

-

Deposition:

-

Evacuate the desiccator to a low pressure.

-

Heat the desiccator to a temperature above 60°C to promote APTES vaporization.

-

Allow the deposition to proceed for a set time (e.g., 4-12 hours).

-

-

Post-Deposition Treatment:

-

Vent the desiccator with an inert gas (e.g., nitrogen).

-

Remove the functionalized substrates.

-

Cure the substrates in an oven at 110-120°C to promote covalent bond formation and remove residual unreacted APTES.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: APTES hydrolysis and condensation pathways.

References

- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Attachment of 3-(Aminopropyl)triethoxysilane on silicon oxide surfaces: dependence on solution temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. piketech.com [piketech.com]

- 8. Determination of structure-property relationships for this compound films using x-ray reflectivity | Journal of Materials Research | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Formation of APTES Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)triethoxysilane (APTES) self-assembled monolayers (SAMs) are a cornerstone of surface functionalization in fields ranging from biosensors and medical implants to microelectronics. Their versatility stems from the bifunctional nature of the APTES molecule, which allows for the covalent linkage of organic and biological moieties to inorganic oxide surfaces. Achieving a stable, uniform, and reproducible APTES monolayer is critical for the performance of these applications. This technical guide provides an in-depth exploration of the theoretical principles governing APTES SAM formation, detailed experimental protocols, and key characterization parameters.

Core Principles of APTES SAM Formation

The formation of an APTES SAM on a hydroxylated oxide surface (such as silica, glass, or titanium dioxide) is a complex process governed by a series of chemical reactions. The overall process can be broadly categorized into three main steps: hydrolysis, condensation, and covalent bonding to the surface.[1][2][3]

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the APTES molecule in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[1][2][4] This reaction is catalyzed by water, and the extent of hydrolysis (whether one, two, or all three ethoxy groups are replaced) is highly dependent on the amount of water present in the reaction medium.[1] While some water is essential for this step, an excess can lead to uncontrolled polymerization of APTES in the bulk solution, forming oligomers and polymers that can physisorb onto the surface, resulting in a disordered and unstable multilayer.[5][6][7]

-

Condensation: Following hydrolysis, the newly formed silanol groups on the APTES molecules can undergo condensation reactions in two primary ways.[1][8] Firstly, they can react with other hydrolyzed APTES molecules to form siloxane bonds (Si-O-Si), leading to horizontal polymerization and the formation of a cross-linked network on the surface.[5] Secondly, they can react with the hydroxyl groups (-OH) present on the oxide surface, leading to the covalent attachment of the APTES molecule to the substrate.[1][8]

-

Surface Attachment and Organization: Ideally, the hydrolyzed APTES molecules self-assemble on the substrate, forming a well-ordered monolayer. The aminopropyl groups (-CH2CH2CH2NH2) are oriented away from the surface, making them available for subsequent functionalization.[2] However, a variety of interactions can occur, including covalent attachment, hydrogen bonding between the amine groups and surface silanols, and electrostatic interactions.[5] Physisorbed molecules and weakly bound oligomers can also be present, which can be removed through appropriate rinsing and curing steps.[2][5]

The overall quality, thickness, and stability of the resulting APTES layer are highly sensitive to a multitude of experimental parameters.[1][8] These include the deposition method (solution-phase vs. vapor-phase), APTES concentration, solvent type, reaction time, temperature, water content, and pH.[1][8]

Reaction Pathway and Influencing Factors

The formation of a stable APTES SAM is a delicate balance between desired surface reactions and undesirable bulk polymerization. The following diagram illustrates the key reaction steps and the various potential outcomes.

Caption: Reaction pathway for APTES SAM formation.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for APTES SAMs prepared under various conditions. These values serve as a useful reference for expected outcomes and for troubleshooting experimental results.

Table 1: Influence of Deposition Conditions on APTES Layer Thickness

| Substrate | Deposition Method | Solvent | APTES Conc. | Time (h) | Temp. (°C) | Thickness (nm) | Reference |

| Silicon Wafer | Solution-Phase | Toluene (B28343) | 1% | 1 | RT | 1.5 | [8] |

| Silicon Wafer | Solution-Phase | Toluene | 1-33% | 24-74 | RT | 5 - 16.3 | [8] |

| Silicon Wafer | Solution-Phase | Toluene | 1.98% | 3 | 70 | 1.0 | [8] |

| Silicon Wafer | Solution-Phase | Toluene | 1.98% | 24 | 70 | 2.3 | [8] |

| TiO2 | Solution-Phase | Toluene | 2 M | 2 | 80 | 0.53 - 0.65 | [8] |

| Silicon Wafer | Solution-Phase | Toluene | 2% | 1 | 100-120 | 2.4 ± 1.4 | [8] |

| Silicon Wafer | Vapor-Phase | - | - | 24 | 90 | 0.5 | [8] |

| Silicon Wafer | Vapor-Phase | - | - | 48 | 90 | ~1.1 | [5] |

| SiO2 | Solution-Phase | Anhydrous Ethanol (B145695) | 5% | 0.33 | 50 | 10 | [8] |

| SiO2 | Solution-Phase | Anhydrous Ethanol | 5% | 20 | 50 | 140 | [8] |

Table 2: Water Contact Angles of APTES-Modified Surfaces

| Substrate | Deposition Conditions | Water Contact Angle (°) | Reference |

| Silicon Wafer | 1% APTES in toluene, 1h | 60 - 68 | [8] |

| Silicon Wafer | 0.5 mL APTES in 25 mL toluene, 3h, 70°C | 38 - 43 | [8] |

| IGZO | Oxygen plasma followed by APTES deposition | 68.1 (from 0.8) | [9] |

| Silicon Platforms | APTES coating | 45 (from 85) | [9] |

| Silicon Wafer | Vapor-phase deposition | ~5-30 (after hydrolysis) | [5] |

Experimental Protocols

Achieving a high-quality APTES SAM requires careful attention to detail in the experimental procedure. Below are generalized protocols for solution-phase and vapor-phase deposition based on common practices in the literature.

Solution-Phase Deposition Protocol

This method is widely used due to its simplicity. Anhydrous solvents are often preferred to control the hydrolysis reaction.[10]

Caption: General workflow for solution-phase APTES deposition.

Detailed Steps:

-

Substrate Pre-treatment: The substrate (e.g., silicon wafer, glass slide) must be meticulously cleaned to remove organic contaminants and to generate a high density of surface hydroxyl groups.[8] This is typically achieved by sonication in solvents like acetone (B3395972) and ethanol, followed by treatment with a strong oxidizing agent such as "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma.[2][8] After cleaning, the substrate is thoroughly rinsed with deionized water and dried with a stream of nitrogen.[2]

-

Silanization: The cleaned substrate is immersed in a freshly prepared solution of APTES. A common solvent is anhydrous toluene, with APTES concentrations typically ranging from 1% to 5% (v/v).[2][8] The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to control humidity.[8] Incubation times can vary from minutes to several hours (e.g., 20 minutes to 24 hours), and the temperature can be controlled from room temperature up to around 90°C to influence the reaction kinetics and layer quality.[8][11]

-

Post-Deposition Rinsing: After incubation, the substrate is removed from the APTES solution and rinsed to remove excess, non-covalently bound (physisorbed) molecules.[5] This is a critical step to achieve a monolayer. A typical rinsing sequence involves sonicating the substrate in fresh solvent (e.g., toluene), followed by ethanol and then deionized water.[2][5]

-

Curing: The final step is to cure or anneal the substrate at an elevated temperature (e.g., 110-120 °C) for at least 30 minutes.[5][8] This step promotes the formation of stable siloxane bonds between the APTES molecules and the surface, as well as between adjacent APTES molecules (lateral polymerization), and drives off any remaining water.[5]

Vapor-Phase Deposition Protocol

Vapor-phase deposition offers better control over the reaction environment, particularly humidity, and can lead to more reproducible and uniform monolayers.[5][12]

Detailed Steps:

-

Substrate Pre-treatment: The substrate is cleaned and hydroxylated using the same methods described for the solution-phase protocol.

-

Deposition: The cleaned substrate and a small amount of liquid APTES are placed in a sealed vacuum chamber or desiccator. The chamber is then evacuated to a low pressure and may be heated (e.g., to 90°C).[5] The APTES vaporizes and deposits onto the substrate surface. The deposition time can range from a few hours to 48 hours.[5] This method is less sensitive to ambient humidity and can produce very smooth and hydrolytically stable layers.[5]

-

Post-Deposition Treatment: After deposition, the substrate is removed from the chamber. A rinsing step, similar to the one in the solution-phase protocol (e.g., with toluene and ethanol), is often performed to remove any physisorbed molecules.[5] A subsequent curing step is also recommended to ensure the stability of the monolayer.[5]

Stability of APTES Layers

The hydrolytic stability of the APTES layer is a critical factor for applications in aqueous environments, such as biosensors. Layers that are poorly formed, contain a high proportion of physisorbed molecules, or are disordered multilayers tend to be unstable and can degrade upon exposure to water.[5][8] Vapor-phase deposition and careful control of reaction conditions in solution-phase methods, including a thorough curing step, are crucial for producing hydrolytically stable APTES SAMs.[5] For instance, some studies have shown that improperly formed layers can see a significant decrease in thickness after just a few hours of incubation in water.[8]

Conclusion

The formation of a high-quality APTES self-assembled monolayer is a multi-step process that requires careful control over numerous experimental variables. A thorough understanding of the underlying chemical principles—hydrolysis and condensation—is essential for troubleshooting and optimizing the deposition process. By following well-defined protocols for substrate preparation, silanization, rinsing, and curing, researchers can reliably produce stable and uniform APTES layers, providing a robust platform for a wide array of applications in science and technology.

References

- 1. mdpi.com [mdpi.com]

- 2. piketech.com [piketech.com]

- 3. Review: this compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications [mdpi.com]

- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the effect of water on this compound (APTES)?_Chemicalbook [chemicalbook.com]

- 8. Review: this compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vapor-Phase Deposition and Electronic Characterization of this compound Self-Assembled Monolayers on Silicon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bifunctional Nature of 3-Aminopropyltriethoxysilane (APTES)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopropyltriethoxysilane (APTES) is a highly versatile organosilane compound that serves as a fundamental tool in surface chemistry and materials science.[1] Its prominence stems from its bifunctional nature, possessing two distinct reactive groups at opposite ends of its molecular structure.[2] One end features a triethoxysilane (B36694) group, which can form robust covalent bonds with inorganic substrates, while the other end terminates in a primary amine group, providing a reactive site for the covalent immobilization of organic molecules, including polymers and biological entities.[2][3] This dual functionality allows APTES to act as a molecular bridge, effectively coupling organic materials to inorganic surfaces.[4] This guide provides an in-depth exploration of the core chemistry, experimental protocols, and critical applications of APTES, with a focus on its utility in research and drug development.

The Core Chemistry: A Two-Fold Reaction Mechanism

The efficacy of APTES as a coupling agent is rooted in a two-step reaction process that leverages both ends of the molecule. This process begins with the interaction of the silane (B1218182) group with an inorganic surface, followed by the subsequent functionalization of the exposed amine group.

Part 1: The Silane Moiety - Anchoring to Inorganic Surfaces

The inorganic-reactive end of APTES consists of a silicon atom bonded to three ethoxy groups (-OCH₂CH₃). The anchoring process involves two primary stages:

-

Hydrolysis: In the presence of water, the ethoxy groups undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH).[1][2] This initial activation step is critical, as the silanols are the species that will interact with the substrate.[5] The water content in the reaction medium is a crucial parameter; while necessary for hydrolysis, excess water can lead to premature self-condensation and aggregation of APTES molecules in solution.

-

Condensation: The newly formed silanol groups readily react with hydroxyl groups (-OH) present on the surface of inorganic materials like silica, glass, quartz, and metal oxides.[2][6][7] This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the APTES molecule to the surface.[2][8] Concurrently, silanol groups from adjacent APTES molecules can also undergo self-condensation, forming a cross-linked siloxane (Si-O-Si) network on the substrate.[9] The extent of this cross-linking influences the structure of the final layer, which can range from a well-ordered monolayer to a more complex multilayer.[5][8]

Part 2: The Aminopropyl Moiety - A Gateway for Organic Functionalization

Once the APTES is anchored, the aminopropyl chain orients away from the surface, presenting a primary amine (-NH₂) group that is available for a wide array of subsequent chemical modifications.[2][3] This reactive group is the key to coupling organic and biological molecules. For instance, the amine can react with:

-

Carboxylic acids to form stable amide bonds, a reaction often mediated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[6]

-

Epoxides and isocyanates in polymer chemistry to graft polymer chains onto the surface.[2]

-

Aldehydes to form imines, which can be further stabilized by reduction.

This versatility makes APTES-modified surfaces an ideal platform for the covalent immobilization of proteins, antibodies, DNA, and other biomolecules, which is a cornerstone of modern biosensor and drug delivery system development.[3][10]

Quantitative Data on APTES Surface Modification

The success of a silanization procedure is evaluated by characterizing the resulting surface. Key parameters include wettability (water contact angle), layer thickness, and surface amine density. The data below summarizes typical values for APTES modification on silicon oxide surfaces.

| Parameter | Substrate State | Typical Value | Reference(s) |

| Water Contact Angle (WCA) | Bare Hydroxylated SiO₂ | < 15° | [11] |

| APTES Monolayer | 40° - 68° | [1] | |

| Layer Thickness | APTES Monolayer | 0.5 - 0.8 nm | [1][5] |

| APTES Multilayer | > 1.0 nm (can reach >100 nm) | [5] | |

| Surface Roughness (RMS) | Bare SiO₂ | ~0.2 nm | [1] |

| APTES Monolayer | 0.2 - 0.75 nm | [1] | |

| Surface Amine Density | APTES on Silica | 0.62 - 0.87 molecules/nm² | |

| APTES on Boehmite | Max. ~1.3 molecules/nm² | [12] | |

| Table 1: Summary of typical quantitative data for the characterization of APTES-modified silicon oxide surfaces. |

The final properties of the APTES layer are highly dependent on the reaction conditions, as detailed in the table below.

| Parameter | Influence on APTES Layer | Reference(s) |

| APTES Concentration | Higher concentrations (e.g., >2%) tend to promote multilayer formation. | [5] |

| Reaction Time | Longer incubation times can lead to thicker, potentially non-uniform layers. | [5] |

| Reaction Temperature | Higher temperatures increase the reaction rate and can lead to denser packing of the alkyl chains. | [5][13] |

| Solvent & Water Content | Anhydrous solvents (e.g., dry toluene) provide better control over hydrolysis, minimizing solution-phase aggregation. Trace amounts of water are required to initiate the reaction. | [1] |

| pH | Acidic pH tends to accelerate hydrolysis, while basic pH promotes both hydrolysis and condensation. | [1][9] |

| Table 2: Influence of key experimental parameters on the formation of APTES layers. |

Experimental Protocols

Achieving a stable and reproducible APTES functionalization requires a systematic experimental approach, encompassing surface preparation, the silanization reaction itself, and post-treatment.

Surface Preparation (Pre-treatment)

The goal of pre-treatment is to clean the substrate and maximize the density of surface hydroxyl groups, which are the attachment points for APTES.[5]

-

Cleaning: Substrates are typically sonicated in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.

-

Hydroxylation: Following cleaning, an activation step is performed to generate a high density of -OH groups. Common methods include:

-

Oxygen Plasma or UV-Ozone Treatment: Exposure for 5-10 minutes creates a highly reactive, hydroxylated surface.[5]

-

Piranha Solution: Immersion in a heated mixture of H₂SO₄ and H₂O₂ (typically 3:1 or 7:3 ratio). (Caution: Piranha solution is extremely corrosive and reactive).

-

Acid/Base Bath: Soaking in solutions like 1M HCl or 1M NaOH followed by thorough rinsing with deionized water.

-

Solution-Phase Silanization Protocol

This is the most widely used method for APTES deposition.

-

Solution Preparation: Prepare a 1-2% (v/v) solution of APTES in a suitable solvent. Anhydrous toluene (B28343) or ethanol (B145695) are commonly used to control the hydrolysis reaction.[5][14] The solution should be prepared fresh just before use.

-

Immersion: Immerse the pre-treated, dry substrates into the APTES solution. The reaction vessel should be sealed to prevent atmospheric moisture from uncontrollably accelerating the reaction.

-

Incubation: Allow the reaction to proceed for a set time, typically ranging from 20 minutes to 2 hours at room temperature.[5][14] Gentle agitation can ensure uniform coverage.

-

Rinsing: After incubation, remove the substrates and rinse them thoroughly with the same solvent used for the reaction (e.g., toluene, then ethanol) to wash away physisorbed and unreacted APTES molecules.

-

Curing: Bake the substrates in an oven, typically at 110-120°C for 30-60 minutes.[15] This curing step promotes the formation of covalent siloxane bonds and removes residual water and solvent, stabilizing the layer.

Applications in Drug Development and Research

The ability to create surfaces with reactive amine groups is invaluable in the life sciences.

-

Biosensors and Diagnostics: APTES is fundamental for fabricating biosensors. It enables the covalent attachment of capture molecules, such as antibodies or DNA probes, to the surface of a transducer (e.g., silicon wafer, gold nanoparticle), ensuring a stable and oriented immobilization for sensitive and specific detection.[3][16]

-

Drug Delivery Systems: Nanoparticles (e.g., mesoporous silica, iron oxide) are often functionalized with APTES.[10][17] This modification can enhance their colloidal stability and provides chemical handles to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[10]

-

Biomaterial and Scaffold Engineering: The surfaces of biomaterials and tissue scaffolds are modified with APTES to improve their biocompatibility and promote cell adhesion. The amine groups can be used to immobilize cell adhesion peptides (like RGD) or growth factors.

-

Microarrays: APTES is used to prepare surfaces for the fabrication of protein or DNA microarrays, where its autocatalytic nature can be exploited for direct pin-printing onto substrates.[18]

Conclusion

This compound is a powerful and indispensable molecular tool for researchers. Its bifunctional design provides a robust and versatile method for linking the inorganic and organic worlds. By understanding the underlying chemistry of its silane and amine functionalities, and by carefully controlling experimental conditions, scientists can create highly tailored surfaces for a vast range of advanced applications, from next-generation diagnostic devices to targeted drug delivery vehicles. The protocols and data presented in this guide serve as a foundational resource for professionals seeking to leverage the unique capabilities of APTES in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]

- 5. Review: this compound (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. Aminopropyltriethoxysilane (APTES)-Modified Nanohydroxyapatite (nHAp) Incorporated with Iron Oxide (IO) Nanoparticles Promotes Early Osteogenesis, Reduces Inflammation and Inhibits Osteoclast Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploiting the this compound (APTES) autocatalytic nature to create bioconjugated microarrays on hydrogen-passivated porous silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis process of 3-Aminopropyltriethoxysilane

An In-depth Technical Guide to the Synthesis of 3-Aminopropyltriethoxysilane (APTES)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (APTES) is a versatile organosilane coupling agent with significant applications across various scientific and industrial domains, including materials science, biotechnology, and drug delivery. Its bifunctional nature, featuring a reactive primary amine and hydrolyzable ethoxysilyl groups, allows for the covalent linkage of organic moieties to inorganic substrates. This technical guide provides a comprehensive overview of the primary synthesis routes for APTES, detailing experimental protocols, comparative data, and reaction pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize APTES in their work.

Introduction

This compound is a key molecule for surface modification and functionalization. The ability of its triethoxysilyl group to hydrolyze and form stable siloxane bonds with surfaces like glass and metal oxides, combined with the reactivity of its terminal amino group, makes it an ideal linker for immobilizing biomolecules, catalysts, and other organic compounds. This guide explores the three principal industrial methods for synthesizing APTES: the addition process (hydrosilylation), the ammonolysis process, and the hydrogenation reduction method.

Core Synthesis Routes

The industrial production of this compound is dominated by three main synthetic strategies. Each method offers distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact.

Addition Process (Hydrosilylation)

This method involves the direct addition of triethoxysilane (B36694) to allylamine (B125299) in the presence of a catalyst. The reaction, a hydrosilylation, typically yields the desired γ-isomer, although the formation of the β-isomer is a potential side reaction.[1]

Reaction: CH₂=CHCH₂NH₂ + HSi(OC₂H₅)₃ → H₂N(CH₂)₃Si(OC₂H₅)₃

dot

Caption: Hydrosilylation of allylamine with triethoxysilane.

Ammonolysis Process

The ammonolysis process involves the reaction of 3-chloropropyltriethoxysilane with ammonia (B1221849) at elevated temperature and pressure. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, forming APTES and ammonium (B1175870) chloride as a byproduct.[1]

Reaction: Cl(CH₂)₃Si(OC₂H₅)₃ + 2NH₃ → H₂N(CH₂)₃Si(OC₂H₅)₃ + NH₄Cl

dot

Caption: Ammonolysis of 3-chloropropyltriethoxysilane.

Hydrogenating Reduction Method

This synthetic route starts with the cyanoethylation of triethoxysilane, followed by the catalytic hydrogenation of the resulting cyanoethyltriethoxysilane. The nitrile group is reduced to a primary amine using a catalyst such as Raney nickel under a hydrogen atmosphere.[1]

Reaction: NC(CH₂)₂Si(OC₂H₅)₃ + 2H₂ → H₂N(CH₂)₃Si(OC₂H₅)₃

dot

Caption: Hydrogenation of cyanoethyltriethoxysilane.

Comparative Data of Synthesis Routes

The choice of synthesis method depends on factors such as desired yield, purity requirements, available equipment, and cost considerations. The following table summarizes the key quantitative data for each route.

| Synthesis Route | Starting Materials | Catalyst | Typical Yield (%) | Purity (%) | Key Considerations |

| Addition (Hydrosilylation) | Allylamine, Triethoxysilane | Platinum-based (e.g., Speier's, Karstedt's) | ~85%[1] | High | Potential for β-isomer formation. Catalysts can be expensive. |

| Ammonolysis | 3-Chloropropyltriethoxysilane, Ammonia | None | ~70%[1] | Good | Requires high-pressure equipment. Byproduct (NH₄Cl) removal is necessary. |

| Hydrogenating Reduction | Cyanoethyltriethoxysilane, Hydrogen | Raney Nickel, Platinum, or Cobalt-based | ~95%[1] | Very High | Requires high-pressure hydrogenation equipment. Synthesis of the starting material can be complex and costly. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three primary synthesis routes of APTES.

Protocol for Addition Process (Hydrosilylation)

This protocol is based on typical conditions for the hydrosilylation of allylic compounds.[2][3]

Materials:

-

Allylamine

-

Triethoxysilane

-

Platinum-based catalyst (e.g., Speier's catalyst - H₂PtCl₆ in isopropanol, or Karstedt's catalyst)

-

Anhydrous toluene (B28343) (or other suitable solvent)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the three-neck flask, add triethoxysilane and the anhydrous solvent.

-

Add the platinum catalyst to the flask. A typical catalyst concentration is in the range of 10-50 ppm of platinum relative to the reactants.

-

Heat the mixture to the desired reaction temperature (typically between 80-150°C).

-

Slowly add allylamine to the reaction mixture via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete (monitored by GC or NMR).

-

Cool the reaction mixture to room temperature.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

dot

Caption: Experimental workflow for the hydrosilylation synthesis of APTES.

Protocol for Ammonolysis Process

This protocol is based on a procedure described in a patent for the industrial synthesis of APTES.[4]

Materials:

-

γ-Chloropropyltriethoxysilane (850g)

-

Liquid ammonia (120g)

Equipment:

-

High-pressure ammoniation kettle

-

Metering tank

-

Stirring tank

-

Centrifuge

-

Distillation still (for vacuum distillation)

-

Condenser and recovery tank for ammonia

Procedure:

-

Pump 850g of γ-chloropropyltriethoxysilane into the metering tank and then into the ammoniation kettle.

-

Add 120g of liquid ammonia to the kettle.

-

Carry out the amination reaction for 6 hours under high pressure and temperature (specific conditions are proprietary but typically involve elevated temperatures to facilitate the reaction).

-

After the reaction, transfer the crude product mixture (containing APTES and ammonium chloride) to a stirring tank.

-

Recover unreacted ammonia through a condenser and recycle it.

-

Separate the solid byproduct, ammonium chloride, from the liquid crude product via centrifugation.

-

Transfer the crude liquid APTES to a distillation still.

-

Perform vacuum distillation to purify the this compound. The front distillate can be recycled back to the ammoniation kettle.

Caption: Experimental workflow for the hydrogenation synthesis of APTES.

Purification and Characterization

Regardless of the synthesis route, the final product, this compound, is typically purified by fractional distillation under reduced pressure. The purity of the final product is crucial for its performance in subsequent applications.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure and assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H, Si-O-C).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any byproducts.

-

Titration: To quantify the amine content.

Conclusion

The synthesis of this compound can be achieved through several industrial methods, each with its own set of advantages and challenges. The hydrosilylation and hydrogenation reduction methods generally offer higher yields and purity, while the ammonolysis route provides a more direct conversion from a chlorinated precursor. The selection of a particular synthesis pathway will depend on the specific requirements of the application, including purity, cost, and scalability. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals to understand and potentially implement the synthesis of this important silane (B1218182) coupling agent.

References

Spectroscopic Properties of APTES Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)triethoxysilane (APTES) is an organosilane frequently employed in surface chemistry and materials science to functionalize surfaces with primary amine groups. These functionalized surfaces, or APTES films, serve as versatile platforms for the subsequent immobilization of a wide range of molecules, including nanoparticles, dyes, proteins, and DNA. While APTES itself is not typically characterized by significant intrinsic spectroscopic features in the ultraviolet-visible (UV-Vis) or fluorescence spectra, the properties of the APTES film are crucial for the performance of the immobilized species in spectroscopic assays. This guide provides a comprehensive overview of the preparation and characterization of APTES films, with a focus on their role in spectroscopic applications.

Pure APTES films are generally considered to be transparent in the UV-Vis range and do not exhibit notable intrinsic fluorescence. The primary spectroscopic interest in APTES films lies in their ability to act as a stable, uniform, and reactive substrate for the covalent attachment of spectroscopically active molecules. The quality of the APTES monolayer or multilayer directly impacts the density, orientation, and stability of the immobilized probes, thereby influencing the sensitivity and reproducibility of spectroscopic measurements.

One study involving Si/SiO2 nanoparticles synthesized using APTES reported a broad UV-Vis absorption peak at approximately 282 nm; however, this was attributed to the nanoparticles themselves and not the APTES.[1] Another study on a related aminosilane, (3-aminopropyl)trimethoxysilane (APMS), in zeolites mentioned characteristic UV-Vis absorption bands for amine species at approximately 200 nm and 260 nm.[2]

This technical guide will detail the experimental protocols for the preparation of APTES films and summarize the key characterization parameters that are essential for their application in advanced spectroscopic and drug development studies.

Data Presentation

Table 1: Summary of APTES Film Deposition Parameters

| Deposition Method | Substrate | APTES Concentration | Solvent | Deposition Time | Curing/Annealing | Resulting Film Thickness | Reference |